Cas no 339009-96-0 (1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine)
1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 1-[(4-methylphenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
- Oprea1_594313
- 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
- 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
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- Inchi: 1S/C20H17N3O/c1-15-9-11-16(12-10-15)14-24-23-18-8-5-13-21-19(18)22-20(23)17-6-3-2-4-7-17/h2-13H,14H2,1H3
- InChI Key: JWSNTHSXWQEZAF-UHFFFAOYSA-N
- SMILES: O(CC1C=CC(C)=CC=1)N1C(C2C=CC=CC=2)=NC2C1=CC=CN=2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 390
- XLogP3: 4.6
- Topological Polar Surface Area: 39.9
1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 7F-374S-1MG |
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine |
339009-96-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 7F-374S-5MG |
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine |
339009-96-0 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 7F-374S-10MG |
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine |
339009-96-0 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 7F-374S-50MG |
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine |
339009-96-0 | >90% | 50mg |
£77.00 | 2025-02-09 | |
| Key Organics Ltd | 7F-374S-100MG |
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine |
339009-96-0 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
Comprehensive Overview of 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS No. 339009-96-0)
1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS No. 339009-96-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the imidazo[4,5-b]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in drug discovery. The presence of both phenyl and 4-methylbenzyl substituents enhances its structural complexity, making it a valuable intermediate for synthesizing novel therapeutic agents.
The molecular structure of 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine features a fused imidazo[4,5-b]pyridine core, which is a privileged scaffold in medicinal chemistry. Researchers have explored its potential as a kinase inhibitor, particularly in targeting diseases like cancer and inflammatory disorders. Recent studies highlight its role in modulating key signaling pathways, aligning with the growing demand for targeted therapies in precision medicine. This compound’s unique pharmacophore properties make it a promising candidate for further optimization in drug development pipelines.
In addition to its pharmaceutical applications, 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine has been investigated for its potential in organic electronics. Its conjugated system and electron-rich heterocyclic core contribute to its suitability for optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound’s thermal stability and charge transport properties are critical factors driving its adoption in next-generation materials.
The synthesis of 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques like microwave-assisted synthesis and catalysis have been employed to improve yield and purity. Analytical methods such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring its quality for research and industrial applications.
Market trends indicate a rising demand for imidazo[4,5-b]pyridine derivatives, driven by their versatility in drug discovery and material science. The compound’s CAS No. 339009-96-0 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research. Collaborations between pharmaceutical companies and academic institutions are accelerating the exploration of its full potential, particularly in addressing unmet medical needs.
From an SEO perspective, this article targets key search queries such as "1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine uses", "CAS 339009-96-0 applications", and "imidazo[4,5-b]pyridine derivatives in drug discovery". By integrating these long-tail keywords, the content aligns with user intent and enhances discoverability. The compound’s association with AI-driven drug design and green chemistry further amplifies its appeal to modern researchers.
In summary, 1-[(4-Methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS No. 339009-96-0) represents a multifaceted compound with significant promise in both pharmaceutical and material science domains. Its structural features, synthetic accessibility, and broad applicability position it as a key player in advancing scientific innovation. Future research will likely uncover new dimensions of its utility, solidifying its role in next-generation therapeutics and sustainable technologies.
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